molecular formula C4H8N2O2 B14337987 N-Methyl-2-nitroprop-1-en-1-amine CAS No. 109911-88-8

N-Methyl-2-nitroprop-1-en-1-amine

Cat. No.: B14337987
CAS No.: 109911-88-8
M. Wt: 116.12 g/mol
InChI Key: DFIJDPHRDKICQY-UHFFFAOYSA-N
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Description

N-Methyl-2-nitroprop-1-en-1-amine is an organic compound that belongs to the class of nitroalkenes It is characterized by the presence of a nitro group (-NO2) and an amine group (-NH2) attached to a propene backbone

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-nitroprop-1-en-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield primary amines, while oxidation can produce nitroso compounds.

Scientific Research Applications

N-Methyl-2-nitroprop-1-en-1-amine has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-Methyl-2-nitroprop-1-en-1-amine exerts its effects involves interactions with molecular targets and pathways. The compound can modulate voltage-gated ion channels, enhance gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, and attenuate glutamate-mediated excitatory neurotransmission . These interactions contribute to its potential biological and pharmacological activities.

Comparison with Similar Compounds

Properties

IUPAC Name

N-methyl-2-nitroprop-1-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2/c1-4(3-5-2)6(7)8/h3,5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFIJDPHRDKICQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CNC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00763047
Record name N-Methyl-2-nitroprop-1-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00763047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109911-88-8
Record name N-Methyl-2-nitroprop-1-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00763047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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